molecular formula C10H9F3O4 B8098604 3-(3-Trifluoromethoxyphenoxy)propanoic acid

3-(3-Trifluoromethoxyphenoxy)propanoic acid

Cat. No.: B8098604
M. Wt: 250.17 g/mol
InChI Key: HUEZHIFQOMJURO-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethoxyphenoxy)propanoic acid is a useful research compound. Its molecular formula is C10H9F3O4 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-Trifluoromethoxyphenoxy)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethoxy group attached to a phenoxy moiety linked to a propanoic acid backbone. This unique structure is believed to contribute to its diverse biological activities.

Chemical Formula

  • Molecular Formula : C12H11F3O4
  • Molecular Weight : 288.21 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus. These findings suggest that the compound may interfere with bacterial cell wall synthesis or function as an inhibitor of essential microbial enzymes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) cells. Flow cytometry analysis revealed that treatment with this compound resulted in G2/M phase arrest and increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Study: In Vivo Tumor Models

In xenograft tumor models using nude mice, this compound demonstrated significant tumor growth inhibition without evident toxic effects on normal tissues. This suggests its potential as a lead compound for developing new cancer therapies .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may interact with specific cellular receptors or enzymes, modulating pathways involved in cell proliferation and apoptosis. Further research is required to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesApoptosis induction
Phenylboronic acidsModerateLimitedEnzyme inhibition
Other phenoxy derivativesVariableVariableVaries by structure

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c11-10(12,13)17-8-3-1-2-7(6-8)16-5-4-9(14)15/h1-3,6H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEZHIFQOMJURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-(3-(trifluoromethoxy)phenoxy)propanoate (1.0 g, 3.42 mmol) in THF (8 mL) was added a solution of lithium hydroxide (164 mg, 6.83 mmol) in water (4 mL). The reaction was stirred at room temperature overnight. The reaction was neutralized with diluted HCl and extracted with ethyl acetate. The organic phase was washed with brine, dried over sodium sulfate, and concentrated to give 3-(3-(trifluoromethoxy)phenoxy)propanoic acid (0.9 g, 99.1% yield) as colorless oil which was used without purification.
Name
ethyl 3-(3-(trifluoromethoxy)phenoxy)propanoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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